molecular formula C15H27NO3 B12901591 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol CAS No. 61212-13-3

2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol

Cat. No.: B12901591
CAS No.: 61212-13-3
M. Wt: 269.38 g/mol
InChI Key: YYKOTFJQQPYTOR-UHFFFAOYSA-N
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Description

2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is a chemical compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a heptyl group and a methoxy group attached to the furan ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with heptylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used in this reaction include ethanol or methanol.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan ring can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol: This compound is unique due to its specific structure and functional groups.

    Other Furan Derivatives: Compounds such as 5-methoxyfuran-2-carbaldehyde and 2-(Heptylamino)ethanol share some structural similarities but differ in their functional groups and properties.

Uniqueness

The uniqueness of this compound lies in its combination of a heptyl group, a methoxy group, and a furan ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

61212-13-3

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

2-[heptyl-[(5-methoxyfuran-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C15H27NO3/c1-3-4-5-6-7-10-16(11-12-17)13-14-8-9-15(18-2)19-14/h8-9,17H,3-7,10-13H2,1-2H3

InChI Key

YYKOTFJQQPYTOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CCO)CC1=CC=C(O1)OC

Origin of Product

United States

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